3-(Propylsulfonyl)propanoic Acid
Overview
Description
3-(Propylsulfonyl)propanoic acid is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activity It is characterized by the presence of a propylsulfonyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylsulfonyl)propanoic acid typically involves the sulfonation of propanoic acid derivatives. One common method includes the reaction of propanoic acid with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Propylsulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The propylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-(Propylsulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Propylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological processes, including signal transduction and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
3-(Methylsulfonyl)propanoic Acid: Similar structure but with a methyl group instead of a propyl group.
3-(Ethylsulfonyl)propanoic Acid: Contains an ethyl group in place of the propyl group.
3-(Butylsulfonyl)propanoic Acid: Features a butyl group instead of the propyl group.
Uniqueness: 3-(Propylsulfonyl)propanoic acid is unique due to its specific propylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The length and structure of the propyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-propylsulfonylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-2-4-11(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRIMOMHOJBOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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